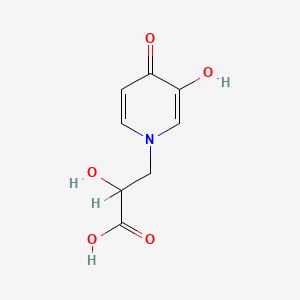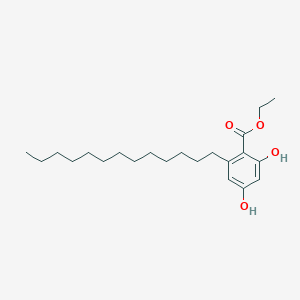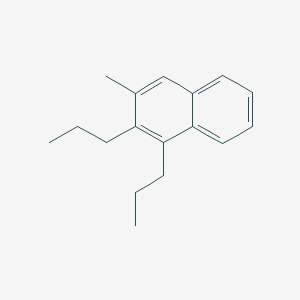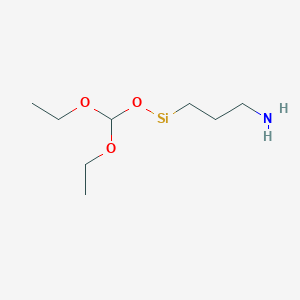
N,N-Dimethyl-3-(trimethylstannyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-3-(trimethylstannyl)propan-1-amine is an organotin compound characterized by the presence of a tin atom bonded to a propylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-3-(trimethylstannyl)propan-1-amine typically involves the reaction of N,N-dimethyl-3-bromopropan-1-amine with trimethyltin chloride. The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran. The reaction conditions generally include:
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
- Purification: Column chromatography or recrystallization
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-3-(trimethylstannyl)propan-1-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different organotin oxides.
Reduction Reactions: Reduction can lead to the formation of simpler amines or hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents like halides or other nucleophiles in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Major Products
Substitution: Formation of new organotin compounds with different functional groups.
Oxidation: Organotin oxides or hydroxides.
Reduction: Simpler amines or hydrocarbons, depending on the extent of reduction.
Applications De Recherche Scientifique
N,N-Dimethyl-3-(trimethylstannyl)propan-1-amine has several applications in scientific research:
Biology: Potential use in the study of organotin compounds’ biological effects.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-3-(trimethylstannyl)propan-1-amine involves its interaction with various molecular targets. The trimethylstannyl group can participate in coordination with metal centers, influencing catalytic processes. Additionally, the amine group can engage in hydrogen bonding and other interactions, affecting the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethyl-3-(trimethoxysilyl)-1-propanamine: Similar structure but with a silicon atom instead of tin.
N,N-Dimethyl-3-(trimethylsilyl)propan-1-amine: Contains a silicon atom in place of the tin atom.
3-(Dimethylamino)-1-propylamine: Lacks the trimethylstannyl group, making it less reactive in certain contexts.
Uniqueness
N,N-Dimethyl-3-(trimethylstannyl)propan-1-amine is unique due to the presence of the trimethylstannyl group, which imparts distinct chemical properties
Propriétés
Numéro CAS |
61222-15-9 |
|---|---|
Formule moléculaire |
C8H21NSn |
Poids moléculaire |
249.97 g/mol |
Nom IUPAC |
N,N-dimethyl-3-trimethylstannylpropan-1-amine |
InChI |
InChI=1S/C5H12N.3CH3.Sn/c1-4-5-6(2)3;;;;/h1,4-5H2,2-3H3;3*1H3; |
Clé InChI |
OFQBVHQLEFPABT-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC[Sn](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-{2-[Methoxy(dimethyl)silyl]ethyl}ethane-1,2-diamine](/img/structure/B14594039.png)
![2-[(4-Amino-9,10-dioxo-9,10-dihydroanthracen-1-YL)sulfanyl]benzoic acid](/img/structure/B14594047.png)
![2-[(Propan-2-yl)sulfanyl]furan](/img/structure/B14594058.png)

![2-Azaspiro[4.5]decane-1,3-dione, 2-(1-naphthalenyl)-](/img/structure/B14594064.png)
![2-(Butylsulfanyl)-1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B14594067.png)

![1-{[(Thiophen-2-yl)methylidene]amino}imidazolidin-2-one](/img/structure/B14594076.png)

![3-Methyl-5,6-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazine-7(1H)-thione](/img/structure/B14594087.png)
![2-[(Phenylsulfanyl)amino]ethan-1-ol](/img/structure/B14594094.png)
![3-[2-(1-Hydroxyethyl)-2-methyltetradecahydrophenanthren-1-yl]propan-1-ol](/img/structure/B14594102.png)


